3-Methyl-2-(3-trifluoromethylbenzoyl)pyridine 3-Methyl-2-(3-trifluoromethylbenzoyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1187170-51-9
VCID: VC2823210
InChI: InChI=1S/C14H10F3NO/c1-9-4-3-7-18-12(9)13(19)10-5-2-6-11(8-10)14(15,16)17/h2-8H,1H3
SMILES: CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Molecular Formula: C14H10F3NO
Molecular Weight: 265.23 g/mol

3-Methyl-2-(3-trifluoromethylbenzoyl)pyridine

CAS No.: 1187170-51-9

Cat. No.: VC2823210

Molecular Formula: C14H10F3NO

Molecular Weight: 265.23 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-(3-trifluoromethylbenzoyl)pyridine - 1187170-51-9

Specification

CAS No. 1187170-51-9
Molecular Formula C14H10F3NO
Molecular Weight 265.23 g/mol
IUPAC Name (3-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C14H10F3NO/c1-9-4-3-7-18-12(9)13(19)10-5-2-6-11(8-10)14(15,16)17/h2-8H,1H3
Standard InChI Key CFHZKMBVAHGEER-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Canonical SMILES CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F

Introduction

3-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It features a pyridine ring substituted with a methyl group at the 3-position and a benzoyl group at the 2-position, where the benzoyl moiety carries a trifluoromethyl group at its meta position. This compound is of interest in medicinal chemistry due to the unique properties imparted by the trifluoromethyl (-CF₃) group, which enhances lipophilicity, metabolic stability, and interaction with biological targets.

Synthesis

The synthesis of 3-Methyl-2-(3-trifluoromethylbenzoyl)pyridine typically involves Friedel-Crafts acylation reactions or similar methodologies. A common route includes:

  • Reacting 3-methylpyridine (a starting material) with an acid chloride derivative of 3-trifluoromethylbenzoic acid.

  • Catalysts such as aluminum chloride (AlCl3AlCl_3) are often employed to facilitate the acylation reaction.

This process ensures selective substitution at the 2-position of the pyridine ring due to electronic effects.

Applications

Pharmaceutical Research:

  • The compound’s structural framework suggests potential applications in drug discovery, particularly as a scaffold for designing inhibitors or modulators targeting enzymes or receptors.

  • The trifluoromethyl group enhances bioavailability and metabolic stability, making it a desirable feature in drug candidates.

Material Science:

  • Its physicochemical properties may also make it useful in designing advanced materials requiring specific electronic or hydrophobic characteristics.

Key Research Findings

StudyFindings
Introduction of Trifluoromethyl Groups Trifluoromethyl groups improve metabolic stability and enhance binding affinity in drug design.
Pyridine Derivatives in Cancer Research Similar compounds exhibited antitumor properties by modulating cell cycle phases.
Functionalized Benzoyl Compounds Demonstrated potential as enzyme inhibitors and antimicrobial agents.

Limitations and Future Directions

While promising, further research is needed to:

  • Fully characterize its pharmacokinetics and pharmacodynamics.

  • Explore its toxicity profile and potential side effects.

  • Investigate its applications in diverse fields such as agrochemicals or advanced materials.

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